4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide is a chemical compound with the molecular formula C14H18ClNO3 and a molecular weight of 283.75 g/mol . It is characterized by the presence of a chloro group, a cyclopropyl group, and a methoxypropoxy group attached to a benzamide core . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride.
Cyclopropylation: The 4-chlorobenzoyl chloride is then reacted with cyclopropylamine to form 4-chloro-N-cyclopropylbenzamide.
Methoxypropoxylation: Finally, the 4-chloro-N-cyclopropylbenzamide is reacted with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Analyse Chemischer Reaktionen
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and methoxypropoxy groups.
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide can be compared with other similar compounds, such as:
4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: This compound has a similar benzamide core but different substituents, leading to distinct chemical and biological properties.
4-Chloro-N-cyclopropylbenzamide: Lacks the methoxypropoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
920296-68-0 |
---|---|
Molekularformel |
C14H18ClNO3 |
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
4-chloro-N-cyclopropyl-3-(3-methoxypropoxy)benzamide |
InChI |
InChI=1S/C14H18ClNO3/c1-18-7-2-8-19-13-9-10(3-6-12(13)15)14(17)16-11-4-5-11/h3,6,9,11H,2,4-5,7-8H2,1H3,(H,16,17) |
InChI-Schlüssel |
BBAACBYZEWIEOT-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCOC1=C(C=CC(=C1)C(=O)NC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.